

# Preclinical Profile of SRT2104: A Sirtuin 1 Activator

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

### Introduction

SRT2104 is a synthetic, small-molecule activator of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase that plays a crucial role in cellular metabolism, stress resistance, and longevity. As a second-generation sirtuin-activating compound (STAC), SRT2104 has demonstrated enhanced potency and selectivity compared to first-generation activators like resveratrol.[1] This technical guide provides a comprehensive overview of the preclinical research findings on SRT2104, focusing on its mechanism of action, efficacy in various disease models, and key experimental data.

### **Core Mechanism of Action: SIRT1 Activation**

SRT2104 allosterically activates SIRT1, a class III histone deacetylase. This activation enhances the deacetylation of a wide range of protein substrates, thereby modulating numerous downstream signaling pathways.[2] The activation of SIRT1 by SRT2104 has been shown to mimic some of the beneficial effects of caloric restriction. The interaction between SRT2104 and SIRT1 occurs within a hydrophobic pocket of the enzyme, leading to a more stable and active conformation.[2]

# **Preclinical Efficacy in Disease Models**



SRT2104 has been investigated in a variety of preclinical models, demonstrating therapeutic potential across a range of diseases, including neurodegenerative disorders, metabolic diseases, inflammatory conditions, and muscular dystrophy.

## **Neurodegenerative Diseases**

In preclinical models of neurodegenerative diseases, SRT2104 has shown promising neuroprotective effects.

- Huntington's Disease (HD): In the N171-82Q mouse model of HD, chronic dietary administration of SRT2104 led to improved motor function and a significant extension of survival.[1]
- Ischemia/Reperfusion Injury: In a murine model of retinal ischemia/reperfusion injury, intravitreal injection of SRT2104 protected against neuronal damage by enhancing SIRT1mediated deacetylation and suppressing apoptosis and neuroinflammation.[3]

### **Metabolic Disorders**

SRT2104 has been shown to improve several markers of metabolic health in animal models.

- Type 2 Diabetes: In diabetic mouse models, SRT2104 treatment improved endothelial function and reduced markers of oxidative stress and inflammation.[1] One study in diabetic mice reported a 3.79-fold increase in aortic SIRT1 protein levels after 24 weeks of treatment.
   [1]
- Aging and Longevity: In mice fed a standard diet, long-term supplementation with SRT2104 extended both mean and maximal lifespan.[4] This was accompanied by improvements in insulin sensitivity, bone mineral density, and motor coordination.[4]

# **Inflammatory and Musculoskeletal Disorders**

The anti-inflammatory properties of SRT2104 have been demonstrated in various models.

• Psoriasis: Preclinical studies have shown that SRT2104 can attenuate cytokine production, suggesting a potential therapeutic role in inflammatory skin conditions like psoriasis.[5][6]



 Duchenne Muscular Dystrophy (DMD): In the mdx mouse model of DMD, SRT2104 treatment improved muscle function and exercise capacity.[7] It also demonstrated antiinflammatory, anti-fibrotic, and pro-regenerative effects in dystrophic muscle.[7]

# **Quantitative Data Summary**

The following tables summarize key quantitative findings from preclinical studies of SRT2104.

| Disease Model                       | Animal Model                                | SRT2104 Dose<br>&<br>Administration   | Key<br>Quantitative<br>Findings                                               | Reference |
|-------------------------------------|---------------------------------------------|---------------------------------------|-------------------------------------------------------------------------------|-----------|
| Huntington's<br>Disease             | N171-82Q Mice                               | 0.5% in diet                          | Improved motor performance (balance beam), extended survival                  | [1]       |
| Type 2 Diabetes                     | Streptozotocin-<br>induced diabetic<br>mice | 100 mg/kg/day in diet for 24 weeks    | 3.79-fold<br>increase in aortic<br>SIRT1 protein                              | [1]       |
| Aging                               | C57BL/6J mice<br>on standard diet           | 100 mg/kg/day in<br>diet              | 9.7% increase in<br>mean lifespan,<br>4.9% increase in<br>maximum<br>lifespan | [4]       |
| Duchenne<br>Muscular<br>Dystrophy   | mdx mice                                    | 100 mg/kg/day in<br>diet for 12 weeks | Improved treadmill performance (increased time to exhaustion)                 | [7]       |
| Retinal<br>Ischemia/Reperf<br>usion | Murine model                                | 200 pmol<br>intravitreal<br>injection | Partial restoration of retinal function, reduced cell apoptosis               | [3]       |



# **Experimental Protocols**

Detailed methodologies for key experiments cited in this guide are provided below.

# **SIRT1 Activity Assay**

A common method to measure SIRT1 activity involves the use of a fluorometric assay.

#### Protocol:

- Prepare cell or tissue lysates containing SIRT1.
- Incubate the lysate with a fluorogenic acetylated peptide substrate and NAD+.
- In the presence of active SIRT1, the acetyl group is removed from the peptide.
- A developing solution is added, which releases the fluorophore from the deacetylated peptide.
- The fluorescence is measured using a fluorometer (Excitation: ~360 nm, Emission: ~460 nm).
- SRT2104 is added to the reaction mixture to determine its effect on SIRT1 activity, with appropriate vehicle controls.

### In Vivo Huntington's Disease Mouse Model

Animal Model: N171-82Q transgenic mice, which express a mutant form of the human huntingtin protein.

Drug Administration: SRT2104 is incorporated into the standard rodent chow at a concentration of 0.5% (w/w). The medicated diet is provided ad libitum.

### Behavioral Testing (Balance Beam):

- Mice are trained to traverse a narrow wooden beam to a platform.
- The time taken to cross the beam and the number of foot slips are recorded.



 Testing is typically performed at multiple time points to assess the progression of motor deficits.

# In Vivo Duchenne Muscular Dystrophy Mouse Model

Animal Model:mdx mice, which have a spontaneous mutation in the dystrophin gene.

Drug Administration: SRT2104 is mixed into the powdered standard diet at a concentration to achieve a daily dose of approximately 100 mg/kg of body weight.

#### Treadmill Exhaustion Test:

- Mice are acclimated to the treadmill apparatus.
- The test begins at a low speed, which is gradually increased.
- The time to exhaustion, defined as the point at which the mouse remains on the electric shock grid for a set period, is recorded.

# **Signaling Pathways and Experimental Workflows**

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by SRT2104 and a typical experimental workflow for its preclinical evaluation.









Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Emerging roles of SIRT1 activator, SRT2104, in disease treatment PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. SRT2104 extends survival of male mice on a standard diet and preserves bone and muscle mass - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Randomized, Placebo-Controlled Study of SRT2104, a SIRT1 Activator, in Patients with Moderate to Severe Psoriasis | PLOS One [journals.plos.org]
- 6. A Randomized, Placebo-Controlled Study of SRT2104, a SIRT1 Activator, in Patients with Moderate to Severe Psoriasis PMC [pmc.ncbi.nlm.nih.gov]
- 7. The SIRT1 activator SRT2104 exerts exercise mimetic effects and promotes Duchenne muscular dystrophy recovery PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Preclinical Profile of SRT2104: A Sirtuin 1 Activator]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681106#preclinical-research-findings-on-srt-2104]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com